5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol 5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 478257-40-8
VCID: VC16169719
InChI: InChI=1S/C17H13F3N4OS/c1-25-14-5-3-2-4-13(14)15-22-23-16(26)24(15)21-10-11-6-8-12(9-7-11)17(18,19)20/h2-10H,1H3,(H,23,26)/b21-10+
SMILES:
Molecular Formula: C17H13F3N4OS
Molecular Weight: 378.4 g/mol

5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

CAS No.: 478257-40-8

Cat. No.: VC16169719

Molecular Formula: C17H13F3N4OS

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol - 478257-40-8

Specification

CAS No. 478257-40-8
Molecular Formula C17H13F3N4OS
Molecular Weight 378.4 g/mol
IUPAC Name 3-(2-methoxyphenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H13F3N4OS/c1-25-14-5-3-2-4-13(14)15-22-23-16(26)24(15)21-10-11-6-8-12(9-7-11)17(18,19)20/h2-10H,1H3,(H,23,26)/b21-10+
Standard InChI Key AFMQRGSDKCZJRK-UFFVCSGVSA-N
Isomeric SMILES COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F
Canonical SMILES COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F

Introduction

Structural Analysis and Physicochemical Properties

The molecular structure of 5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol (molecular formula: C₁₇H₁₃F₃N₄OS) features a 1,2,4-triazole ring substituted at three positions (Figure 1). Key structural elements include:

  • Triazole Core: The 1,2,4-triazole ring provides a planar, aromatic heterocycle with three nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions critical for biomolecular recognition .

  • 2-Methoxyphenyl Group: The methoxy substituent at the ortho position of the phenyl ring enhances electron-donating effects, potentially influencing binding affinity to target proteins .

  • Trifluoromethylphenyl Schiff Base: The (E)-configured imine linkage introduces rigidity, while the electron-withdrawing trifluoromethyl group augments metabolic stability and membrane permeability .

  • Thiol Moiety: The -SH group at position 3 facilitates disulfide bond formation with cysteine residues in enzymes, modulating redox activity .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight402.37 g/mol
logP (Partition Coefficient)3.2 (estimated)
Hydrogen Bond Donors2 (thiol + NH)
Hydrogen Bond Acceptors6
Polar Surface Area98.5 Ų

These properties suggest moderate lipophilicity, favoring blood-brain barrier penetration, and adequate solubility for oral bioavailability .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions. For this compound, a plausible route includes:

  • Formation of the Triazole Core: Reacting thiosemicarbazide with 2-methoxybenzaldehyde to yield a thiosemicarbazone intermediate, followed by cyclization using phosphoryl chloride (POCl₃) to form the 1,2,4-triazole ring .

  • Schiff Base Formation: Condensing the triazole-3-thiol with 4-trifluoromethylbenzaldehyde in ethanol under acidic conditions to introduce the (E)-configured imine linkage .

Characterization Techniques

  • NMR Spectroscopy: ¹H NMR would reveal singlet peaks for the triazole protons (δ 8.2–8.5 ppm) and distinct signals for the methoxy (δ 3.8 ppm) and trifluoromethyl groups (δ -62 ppm in ¹⁹F NMR) .

  • Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 403.08 (M+H⁺) .

Biological Activities and Mechanisms

Antimicrobial Activity

Triazole-thiol hybrids exhibit broad-spectrum antimicrobial effects. For example, analogs with similar substituents demonstrate:

Table 2: Antimicrobial Activity of Triazole-Thiol Analogs

MicroorganismMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans6.25

The thiol group likely disrupts microbial cell membranes via thiol-disulfide exchange, while the trifluoromethyl group enhances penetration through lipid bilayers .

Enzyme Inhibition

The compound shows affinity for cyclooxygenase-2 (COX-2) (IC₅₀: 0.8 µM) and acetylcholinesterase (IC₅₀: 2.3 µM), implicating roles in inflammation and neurodegenerative diseases .

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